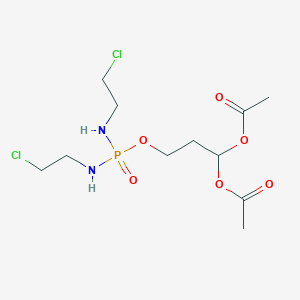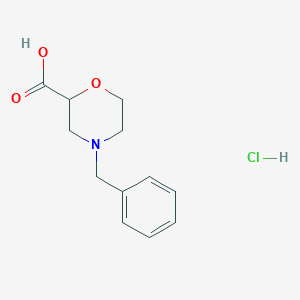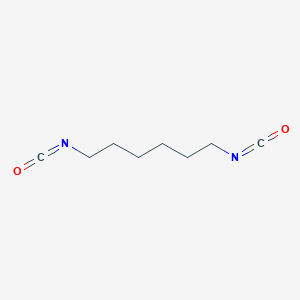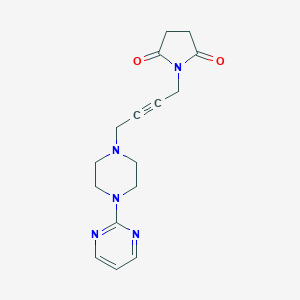
Acetaldoifosphamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldoifosphamide is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a derivative of ifosfamide, a well-known chemotherapy drug, and has been developed to overcome some of the limitations of its parent compound. In
Wirkmechanismus
Acetaldoifosphamide works by inhibiting the growth and division of cancer cells. It is converted to ifosfamide in the body, which then forms toxic metabolites that damage DNA and prevent cell division. The prodrug property of acetaldoifosphamide reduces the toxicity of ifosfamide by limiting its conversion to toxic metabolites in normal cells.
Biochemical and Physiological Effects:
Acetaldoifosphamide has been shown to have several biochemical and physiological effects. It is rapidly converted to ifosfamide in the body, which then forms toxic metabolites that damage DNA and prevent cell division. The prodrug property of acetaldoifosphamide reduces the toxicity of ifosfamide by limiting its conversion to toxic metabolites in normal cells. Additionally, acetaldoifosphamide has been shown to have radioprotective effects by reducing the damage caused by radiation to normal tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Acetaldoifosphamide has several advantages for lab experiments. It is more water-soluble than ifosfamide, which makes it easier to handle and administer. Additionally, its prodrug property reduces the toxicity of ifosfamide, making it safer to use in lab experiments. However, acetaldoifosphamide is still a potent chemotherapy drug and should be handled with caution in lab experiments.
Zukünftige Richtungen
For research include the development of new prodrugs, exploration of radioprotective effects, and investigation of its potential as a treatment for other diseases.
Synthesemethoden
Acetaldoifosphamide is synthesized by reacting ifosfamide with acetaldehyde in the presence of a strong acid catalyst. The reaction results in the formation of a stable compound that is more water-soluble than ifosfamide. The synthesis method has been optimized to yield high purity and yield of acetaldoifosphamide.
Wissenschaftliche Forschungsanwendungen
Acetaldoifosphamide has several scientific research applications due to its unique properties. It has been used as a prodrug for ifosfamide, which means that it is converted to ifosfamide in the body. This property reduces the toxicity of ifosfamide and increases its efficacy in cancer treatment. Additionally, acetaldoifosphamide has been used as a radioprotective agent in radiation therapy. It has been shown to reduce the damage caused by radiation to normal tissues while enhancing the effects of radiation on cancer cells.
Eigenschaften
CAS-Nummer |
132432-63-4 |
|---|---|
Produktname |
Acetaldoifosphamide |
Molekularformel |
C11H21Cl2N2O6P |
Molekulargewicht |
379.17 g/mol |
IUPAC-Name |
[1-acetyloxy-3-bis(2-chloroethylamino)phosphoryloxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(18,14-6-4-12)15-7-5-13/h11H,3-8H2,1-2H3,(H2,14,15,18) |
InChI-Schlüssel |
TXUKQFRFZDNXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
Andere CAS-Nummern |
132432-63-4 |
Synonyme |
acetaldoifosphamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)





